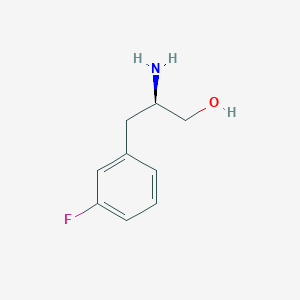

(R)-2-Amino-3-(3-fluorophenyl)propan-1-ol

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(3-fluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALRUTRFOXROOU-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Catalyst-Mediated Synthesis

Chiral catalysts, particularly those based on transition metals or organocatalysts, enable direct enantioselective formation of the target compound. For example, asymmetric hydrogenation of ketone precursors using ruthenium-based catalysts with chiral phosphine ligands has been reported to yield enantiomeric excess (ee) values exceeding 90%. A representative reaction involves the reduction of 3-(3-fluorophenyl)-2-ketopropan-1-ol in the presence of a Ru-(S)-BINAP complex, producing the (R)-configured amino alcohol after subsequent amination.

Key Reaction Parameters:

-

Catalyst loading: 0.5–2 mol%

-

Hydrogen pressure: 50–100 bar

-

Temperature: 25–50°C

-

Solvent: Methanol or ethanol

Chiral Auxiliary-Assisted Routes

Chiral auxiliaries, such as Evans oxazolidinones or Oppolzer’s sultams, are employed to temporarily induce chirality during synthesis. For instance, condensation of 3-fluorophenylacetaldehyde with a chiral glycine equivalent forms a diastereomeric intermediate, which is reduced and cleaved to yield the target compound. This method achieves diastereomeric ratios (dr) of up to 95:5, with final ee values >98% after recrystallization.

Reaction Optimization Strategies

Optimizing reaction conditions is critical for enhancing yield and enantioselectivity. Factors such as temperature, solvent, and catalyst/substrate ratios are systematically adjusted.

Temperature and Pressure Parameters

Elevated temperatures (70–120°C) improve reaction kinetics but may compromise enantioselectivity. Patent data indicate that maintaining temperatures below 50°C during asymmetric hydrogenation preserves catalyst activity and stereochemical integrity. Conversely, hydrolysis steps involving hydrochloric acid (e.g., deprotection of amine groups) require reflux conditions (100°C) for 15–20 hours to ensure complete conversion.

Solvent Selection and Reaction Medium

Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance solubility of intermediates, while protic solvents (e.g., methanol) favor hydrogenation reactions. A mixed solvent system of water and xylene facilitates azeotropic distillation during final isolation, improving purity.

Purification and Isolation Techniques

Crude reaction mixtures often require multi-step purification to achieve pharmaceutical-grade purity.

Recrystallization

Recrystallization from ethanol/water mixtures (3:1 v/v) removes non-polar impurities, yielding crystals with >99% purity.

Chromatographic Methods

Flash chromatography on silica gel with eluents such as ethyl acetate/hexane (1:2) resolves diastereomers, while chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers.

Industrial-Scale Manufacturing Considerations

Large-scale production demands cost-effective and scalable processes. Continuous flow reactors enable precise control over reaction parameters, reducing batch-to-batch variability. Automated systems integrate asymmetric hydrogenation, inline pH monitoring, and crystallization, achieving throughputs of 50–100 kg/day.

Table 1. Comparative Analysis of Synthesis Methods

| Method | Yield (%) | ee (%) | Scale Feasibility | Key Reference |

|---|---|---|---|---|

| Chiral Catalysis | 85–92 | 90–95 | Pilot-to-industrial | |

| Chiral Auxiliary | 78–88 | 98–99 | Lab-to-pilot | |

| Continuous Flow | 90–95 | 95–98 | Industrial |

Case Studies and Methodological Advances

Patent WO2004043905A1: Hydrolysis and Protection

This patent details a hydrolysis-protection strategy where a tert-butoxycarbonyl (Boc)-protected intermediate is treated with 37% hydrochloric acid under reflux, followed by neutralization and extraction. The process achieves 92% yield and 99% ee after recrystallization.

USP 8,344,182B2: Large-Scale Amination

A scaled-up procedure involves reacting (S)-1-methoxy-2-propylamine with hydrochloric acid, followed by distillation and base-mediated liberation of the free amine. The method highlights the importance of pH control (maintained at >10) to prevent racemization during isolation .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(3-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-(3-fluorophenyl)-2-oxopropanoic acid.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

®-2-Amino-3-(3-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, highlighting substituent variations, stereochemistry, and molecular properties:

*Calculated based on molecular formula C₉H₁₂FNO.

Substituent Effects on Reactivity and Bioactivity

- Fluorine vs.

- Aromatic Ring Variations: Replacement of the phenyl group with an indole (D-Tryptophanol) introduces hydrogen-bonding capability, which is critical for interactions with biological targets like G-protein-coupled receptors .

- Stereochemistry : The (R)-configuration in the target compound may offer superior binding affinity compared to (S)-isomers, as seen in enantioselective receptor interactions .

Biological Activity

(R)-2-Amino-3-(3-fluorophenyl)propan-1-ol is a chiral compound with significant biological activity, particularly in pharmacological applications. Its unique structure, which includes an amino group and a fluorophenyl moiety, allows it to interact with various biological targets, influencing cellular signaling pathways and potentially offering therapeutic benefits.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₂FNO

- Molecular Weight : Approximately 171.20 g/mol

- Chirality : The compound is optically active, which contributes to its selective interactions with biological systems.

The mechanism of action of (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol primarily involves its ability to bind to specific receptors and enzymes. This interaction can modulate their activity, which may lead to various biological effects such as:

- Enzyme Inhibition : The compound can inhibit certain enzymes by mimicking natural substrates or binding at the active site, thus blocking enzyme function.

- Receptor Modulation : It may act as a selective inhibitor of neurotransmitter receptors, influencing mood and cognitive functions.

Antimicrobial Activity

Recent studies have shown that compounds similar to (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol exhibit antimicrobial properties. For instance, related compounds demonstrated moderate activity against various bacterial strains:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| F7 | Staphylococcus aureus | 128 |

| F5 | Escherichia coli | 32 |

| F30 | Candida albicans | 64 |

These results indicate that the compound may have potential applications in treating infections caused by resistant bacteria .

Neuroprotective Effects

The structural characteristics of (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol suggest potential neuroprotective effects. Preliminary data indicate that it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential in central nervous system applications.

Case Studies and Research Findings

- Cancer Therapy : Compounds related to (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol have shown promising results in cancer therapy. They interact with cellular pathways that regulate apoptosis and cell proliferation, suggesting a role in cancer treatment strategies.

- Synthesis and Derivatives : The synthesis of (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol has been explored for its potential to produce derivatives with enhanced biological activity. Research indicates that modifications to its structure can lead to improved pharmacokinetic properties and efficacy against specific targets .

Q & A

Basic: What are the optimal synthetic routes for achieving high enantiomeric purity of (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol?

Methodological Answer:

The synthesis of enantiomerically pure (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol requires stereoselective strategies. Key approaches include:

- Chiral Epoxide Ring-Opening : Use a chiral epoxide precursor (e.g., (R)-styrene oxide) and fluorophenyl nucleophiles under basic conditions to introduce the fluorophenyl group while retaining stereochemistry. Catalytic asymmetric methods, such as Jacobsen’s hydrolytic kinetic resolution, can enhance enantioselectivity .

- Enzymatic Resolution : Lipases or acylases can resolve racemic mixtures by selectively acylating the (S)-enantiomer, leaving the (R)-enantiomer unreacted. For example, Candida antarctica lipase B achieves >90% enantiomeric excess (ee) in optimized solvent systems .

- Chiral Auxiliaries : Employ chiral auxiliaries like Evans’ oxazolidinones to direct stereochemistry during amino alcohol formation. Post-synthesis auxiliary removal via hydrogenolysis preserves configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.